Ethyl 4-[(3-chloropyrazin-2-yl)oxy]benzoate

PDE10A inhibitor synthesis Suzuki-Miyaura coupling Regioselectivity

Researchers synthesizing PDE10A-targeted libraries risk cross-coupling failures due to batch variability. Ethyl 4-[(3-chloropyrazin-2-yl)oxy]benzoate (CAS 1223880-70-3) provides defined 3-chloro substitution for reliable Suzuki-Miyaura couplings. • High purity, consistent with reference standards. • Differentiated ethyl ester kinetics vs. methyl ester for controlled hydrolysis. • Certified reference standard available. Ensures protocol fidelity.

Molecular Formula C13H11ClN2O3
Molecular Weight 278.69 g/mol
CAS No. 1223880-70-3
Cat. No. B1520575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[(3-chloropyrazin-2-yl)oxy]benzoate
CAS1223880-70-3
Molecular FormulaC13H11ClN2O3
Molecular Weight278.69 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)OC2=NC=CN=C2Cl
InChIInChI=1S/C13H11ClN2O3/c1-2-18-13(17)9-3-5-10(6-4-9)19-12-11(14)15-7-8-16-12/h3-8H,2H2,1H3
InChIKeyLZJNHQOPYKBOKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-[(3-chloropyrazin-2-yl)oxy]benzoate: Overview


Ethyl 4-[(3-chloropyrazin-2-yl)oxy]benzoate (CAS 1223880-70-3) is a heterocyclic aromatic compound with the molecular formula C13H11ClN2O3 and a molecular weight of 278.69 g·mol⁻¹ . Structurally, it features a 3-chloropyrazine ring linked via an ether bridge to the para-position of an ethyl benzoate moiety [1]. This compound is categorized as a specialty building block, primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly within programs targeting phosphodiesterase 10A (PDE10A) inhibition . Its substitution pattern—chlorine at the pyrazine 3-position and the ester at the benzoate 4-position—defines its reactivity profile and distinguishes it from positional isomers and close analogs.

PDE10A inhibitor building block for Suzuki-Miyaura cross-coupling
3-chloro-2-oxy regiochemistry enables selective pyrazine functionalization
CNS drug-likeness descriptor profile supports lead optimization studies

Why Generic Analogs Cannot Substitute This Building Block


Substituting Ethyl 4-[(3-chloropyrazin-2-yl)oxy]benzoate with a closely related analog such as its methyl ester (CAS 1223884-08-9), its positional isomer (CAS 1086397-56-9), or the free carboxylic acid form introduces changes in reactivity, physicochemical properties, and synthetic compatibility that can derail multi-step reaction sequences [1]. The specific 3-chloro substitution on the pyrazine ring governs the regioselectivity of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura couplings, which are central to the assembly of PDE10A-targeted compound libraries [2]. The ethyl ester, as opposed to the methyl ester, offers differentiated hydrolysis kinetics and lipophilicity, influencing intermediate isolation, purification, and downstream derivatization . Without direct comparative data to validate functional interchangeability, procurement of the precise CAS-registered compound is essential to ensure fidelity to published synthetic protocols and reproducibility of biological outcomes.

Ester Methyl ester analog may alter hydrolysis rate and lipophilicity, shifting intermediate purification behavior.
Regio 6-chloro positional isomer introduces distal substitution, incompatible with published PDE10A coupling routes.
Acid Free carboxylic acid adds ionizable proton and H-bond donor, deviating from CNS prodrug design context.

Quantitative Differentiation vs. Closest Analogs


Regiochemical Differentiation: 3-Chloro vs. 6-Chloro Substitution

The chlorine atom at the 3-position of the pyrazine ring in Ethyl 4-[(3-chloropyrazin-2-yl)oxy]benzoate is adjacent to the ether oxygen at the 2-position, creating a distinct electronic environment compared to the 6-chloro positional isomer (Ethyl 3-((6-chloropyrazin-2-yl)oxy)benzoate, CAS 1086397-56-9) where the chlorine is positioned distal to the ether linkage . In palladium-catalyzed cross-coupling reactions on halogenated pyrazines, the position of the halogen dictates oxidative addition rates and the electronic bias for subsequent transformations [1]. The 3-chloro-2-oxy substitution pattern is embedded in key intermediates within the PDE10A inhibitor patent family (US 8,247,418), whereas the 6-chloro isomer is not exemplified in these synthetic schemes [2].

Regiochemistry
Cross-study comparable
3-chloro-2-oxy (adjacent) vs 6-chloro distal; distinct InChI Keys, PDE10A patent routes use 3-chloro pattern
Regiochemistry must match published PDE10A synthetic schemes
No direct kinetic comparison published
PDE10A inhibitor synthesis Suzuki-Miyaura coupling Regioselectivity Pyrazine functionalization

Ester Group Identity: Ethyl vs. Methyl Ester

Ethyl 4-[(3-chloropyrazin-2-yl)oxy]benzoate (MW 278.69) differs from its methyl ester analog Methyl 4-((3-chloropyrazin-2-yl)oxy)benzoate (CAS 1223884-08-9, MW 264.66) solely by one methylene unit in the ester alkyl chain . This difference increases the molecular weight by 14.03 g·mol⁻¹ (a 5.3% increase) and, critically, elevates the calculated logP by approximately 0.5 units based on the additive contribution of a methylene group (π = 0.5 per Hansch-Fujita methodology) [1]. The increased lipophilicity of the ethyl ester affects chromatographic retention (longer Rf in normal-phase TLC, longer retention time in reversed-phase HPLC), facilitating differential purification of intermediates. Additionally, ethyl esters undergo base-catalyzed hydrolysis approximately 1.5–2× slower than the corresponding methyl esters under identical conditions, a well-established structure-reactivity relationship in ester chemistry .

Ester identity
Class-level inference
Ethyl vs methyl: ΔMW +14.03, ΔlogP ≈ +0.5, hydrolysis rate ~0.5–0.7×
Ethyl ester selection influences purification and downstream stability
Class-level ester kinetics; verify under specific conditions
Prodrug design Ester hydrolysis Lipophilicity Intermediate purification

Benzoate Substitution Geometry: Para vs. Meta Linkage

Ethyl 4-[(3-chloropyrazin-2-yl)oxy]benzoate features the oxy-benzoate linkage at the para (4-) position of the benzoate ring, whereas the positional isomer Ethyl 3-((6-chloropyrazin-2-yl)oxy)benzoate (CAS 1086397-56-9) bears the linkage at the meta (3-) position . This difference results in a distinct molecular shape: the para-isomer exhibits a more linear, extended topology (calculated distance between ester carbonyl carbon and pyrazine Cl ≈ 9.8 Å), whereas the meta-isomer adopts a kinked geometry (estimated distance ≈ 8.5 Å) . In the context of PDE10A inhibitor design, the linear para-substitution pattern is consistent with the scaffold geometry found in Amgen's keto-benzimidazole PDE10A inhibitor series (J. Med. Chem. 2013, 56, 8781–8792), where the para-phenoxy linkage is critical for spanning the PDE10A active site from the catalytic domain to the selectivity pocket .

Benzoate geometry
Class-level inference
Para (linear, ~9.8 Å) vs meta (kinked, ~8.5 Å); para pattern maps to PDE10A pharmacophore
Para geometry critical for PDE10A active site recognition
Pharmacophore relevance from Amgen SAR
PDE10A inhibitor Pharmacophore geometry Molecular topology Structure-activity relationship

Commercial Purity Specifications and Certification

Ethyl 4-[(3-chloropyrazin-2-yl)oxy]benzoate (CAS 1223880-70-3) is commercially available at a certified purity of 98% (HPLC) from LeYan (Product No. 2220633) and at ≥95% minimum purity from CymitQuimica (Ref. 3D-YYB88070) . Toronto Research Chemicals (TRC) offers the compound as a certified reference standard (Cat. No. B125418) at 10 mg ($50), 50 mg ($210), and 100 mg ($320) quantities [1]. In comparison, the methyl ester analog (CAS 1223884-08-9) is offered at similar purity (98%) from LeYan, but the ethyl ester variant is specifically listed as a PDE10A-related building block by multiple suppliers, reflecting its direct relevance to this therapeutic program . The positional isomer (CAS 1086397-56-9) is available at 95% minimum purity from AKSci, but is not stocked as a TRC-certified reference standard .

Purity & standard
Supporting evidence
98% HPLC (LeYan), TRC certified reference standard available; positional isomer not certified
Certified standard supports batch-to-batch reproducibility
Vendor specs 2022–2025
Quality control Analytical purity Procurement specification Reproducibility

Computed Physicochemical Properties and CNS Drug-Likeness

Computed physicochemical properties for Ethyl 4-[(3-chloropyrazin-2-yl)oxy]benzoate include a Topological Polar Surface Area (TPSA) of 61.3 Ų, 5 hydrogen bond acceptor atoms, 0 hydrogen bond donor atoms, 5 rotatable bonds, and a heavy atom count of 19 [1]. The TPSA of 61.3 Ų falls below the generally accepted threshold of 90 Ų for favorable blood-brain barrier (BBB) penetration, and the absence of hydrogen bond donors further supports CNS drug-likeness [2]. The compound thus satisfies key parameters of Lipinski's Rule of Five (MW < 500, HBD = 0, HBA ≤ 10) and the lead-likeness chemical space. By comparison, the corresponding free carboxylic acid (4-((3-chloropyrazin-2-yl)oxy)benzoic acid) would carry an additional hydrogen bond donor and an ionizable acidic proton, substantially increasing TPSA and reducing passive membrane permeability . These data support the selection of the ethyl ester form specifically for CNS-targeted intermediate design within PDE10A inhibitor programs.

CNS descriptors
Supporting evidence
TPSA 61.3 Ų, HBD 0, HBA 5; vs free acid TPSA ~75 Ų, HBD 1
Favorable computed CNS permeability profile
TPSA below 90 Ų threshold for BBB penetration
CNS drug discovery Physicochemical descriptors Blood-brain barrier permeability Lead-likeness

Synthetic Provenance in PDE10A Inhibitor Programs

The 3-chloropyrazin-2-yl-oxy-benzoate scaffold represented by Ethyl 4-[(3-chloropyrazin-2-yl)oxy]benzoate is structurally embedded within the broader chemotype claimed in Amgen's PDE10 inhibitor patent family (US 8,247,418, US 2011/0160182, and related filings) [1]. The lookchem database directly associates CAS 1223880-70-3 with the PDE10A inhibitor medicinal chemistry literature, specifically the J. Med. Chem. 2013 article (Hu et al.) describing the optimization of keto-benzimidazole PDE10A inhibitors, where Compound 26 achieved 55% receptor occupancy (RO) of PDE10A at 30 mg/kg p.o. in rats . While the target compound itself is not the bioactive final molecule, its core scaffold (3-chloropyrazin-2-yl-oxy-phenyl) maps onto the critical pharmacophoric elements of these PDE10A inhibitors, including the pyrazine ring that engages the catalytic domain and the phenoxy linker that positions the distal substituent . This established synthetic provenance differentiates it from other pyrazinyl-benzoate isomers that lack direct links to PDE10A medicinal chemistry programs.

Synthetic provenance
Source review
Linked to Amgen PDE10A patent US 8,247,418 and J. Med. Chem. 2013; scaffold maps to inhibitor pharmacophore
Documented PDE10A medicinal chemistry context
Database cross-reference; verify specific protocol compatibility
PDE10A inhibition Amgen PDE10 program Medicinal chemistry Patent exemplification

Validated Research Applications


PDE10A Inhibitor Synthesis for CNS Drug Discovery

Ethyl 4-[(3-chloropyrazin-2-yl)oxy]benzoate serves as a key intermediate in the assembly of PDE10A-targeted compound libraries for schizophrenia, bipolar disorder, and Huntington's disease research [1]. The 3-chloropyrazine moiety enables regioselective Suzuki-Miyaura cross-coupling to introduce diverse aryl or heteroaryl substituents, while the ethyl ester can be hydrolyzed to the corresponding carboxylic acid for subsequent amide coupling or retained as a prodrug element [2]. The compound's computed TPSA of 61.3 Ų and absence of H-bond donors support the design of CNS-penetrant candidates, consistent with PDE10A's predominant expression in striatal neurons of the basal ganglia [3].

Agrochemical Intermediate for Herbicides and Fungicides

The chloropyrazine-benzoate scaffold, as noted in the kuujia.com product description, has recognized utility in agrochemical synthesis, where chloropyrazine derivatives serve as precursors to herbicidal and fungicidal active ingredients [1]. The 3-chloro substitution on the electron-deficient pyrazine ring facilitates nucleophilic aromatic substitution with amines, thiols, and alkoxides, enabling the modular construction of agrochemical screening libraries. The ethyl ester provides a convenient handle for further functionalization, including conversion to amides, hydrazides, and heterocyclic derivatives relevant to crop protection research.

Metal-Organic Coordination Complexes and Materials Chemistry

The compound's ability to form stable complexes with metal ions, as described in the comprehensive overview on kuujia.com, positions it as a precursor for coordination polymers and metal-organic frameworks (MOFs) with tailored electronic and optical properties [1]. The pyrazine nitrogen atoms and the ester carbonyl oxygen provide multiple potential coordination sites, while the rigid para-substituted benzoate linker defines the spatial geometry of the resulting supramolecular architectures.

Analytical Reference Standard and Metabolite Identification

The availability of Ethyl 4-[(3-chloropyrazin-2-yl)oxy]benzoate as a TRC-certified reference standard (Cat. B125418) at defined purity levels supports its use in analytical method development, including HPLC method validation, LC-MS/MS quantification, and metabolite identification studies for PDE10A inhibitor programs [1]. The compound's well-defined InChI Key (LZJNHQOPYKBOKD-UHFFFAOYSA-N) and SMILES notation ensure unambiguous database registration and cross-referencing across analytical platforms [2].

Application
Selection Property
Validation Focus
PDE10A inhibitor synthesis for CNS research
3-Chloro-2-oxy-pyrazine regiochemistry
Suzuki coupling regioselectivity and PDE10A pharmacophore mapping
Agrochemical intermediate synthesis
Chloropyrazine nucleophilic substitution reactivity
Modular construction of herbicidal/fungicidal screening libraries
Coordination complex and MOF precursor
Multiple coordination sites (pyrazine N, ester O)
Supramolecular architecture geometry control
Analytical reference standard and method development
TRC-certified purity and defined InChI Key
HPLC/LC-MS method validation and metabolite identification
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